2-((Thiophen-2-ylmethyl)thio)benzofuran
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Overview
Description
2-((Thiophen-2-ylmethyl)thio)benzofuran is a heterocyclic compound that combines the structural features of both thiophene and benzofuran Thiophene is a five-membered ring containing sulfur, while benzofuran is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylmethyl)thio)benzofuran typically involves the formation of the thiophene and benzofuran rings followed by their coupling. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that are efficient and scalable. For example, the Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process can be used to synthesize complex polyheterocycles, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-((Thiophen-2-ylmethyl)thio)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, while nucleophilic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzofuran ring can yield dihydrobenzofuran derivatives .
Scientific Research Applications
2-((Thiophen-2-ylmethyl)thio)benzofuran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-((Thiophen-2-ylmethyl)thio)benzofuran involves its interaction with molecular targets such as enzymes and receptors. The thiophene and benzofuran rings can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and benzofuran derivatives, such as:
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits high antibacterial activity.
Uniqueness
2-((Thiophen-2-ylmethyl)thio)benzofuran is unique due to its combined structural features of thiophene and benzofuran, which confer distinct chemical and biological properties.
Properties
CAS No. |
88673-93-2 |
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Molecular Formula |
C13H10OS2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylsulfanyl)-1-benzofuran |
InChI |
InChI=1S/C13H10OS2/c1-2-6-12-10(4-1)8-13(14-12)16-9-11-5-3-7-15-11/h1-8H,9H2 |
InChI Key |
BLSKVBZRAUXABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CS3 |
Origin of Product |
United States |
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